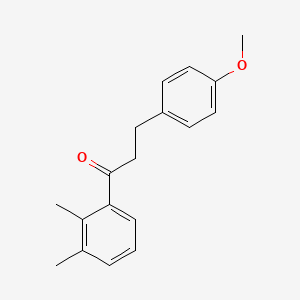

2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Description

Table 1: Structural Comparison of Methyl-Substituted Propiophenones

Key Differences :

- Steric Effects : The 2',3'-dimethyl derivative experiences greater steric strain than 2',4'- or 3',5'-isomers due to adjacent methyl groups.

- Electronic Effects : The 4-methoxy group enhances electron density at the β-carbon, increasing reactivity in nucleophilic additions compared to non-methoxy analogues.

- Crystal Packing : Derivatives with para-substituted methyl groups (e.g., 2',4'-dimethyl) exhibit tighter π-π stacking than ortho-substituted variants.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYELCGOIHCYFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644273 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-80-9 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,3-dimethylbenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its methoxy and dimethyl substituents influence its reactivity and interaction with other molecules, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogues and their differentiating features are summarized below:

Physicochemical Properties

- Solubility: The 4-methoxyphenyl group enhances solubility in polar solvents (e.g., methanol, DMSO) compared to purely alkyl-substituted analogues like 2',3'-dimethyl-3-(2-methylphenyl)propiophenone, which is more hydrophobic .

- Thermal Stability : Compounds with rigid substituents (e.g., dioxane ring in ) exhibit higher melting points, whereas flexible methyl groups may lower thermal stability .

Biological Activity

2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of propiophenones, characterized by a phenyl group attached to a propionyl moiety. Its structural formula can be represented as follows:

This structure includes two methyl groups at the 2' and 3' positions and a methoxy group at the para position of the phenyl ring. These substituents significantly influence the compound's reactivity and biological activity.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, demonstrating significant cytotoxicity in both cases .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using methods like the DPPH radical scavenging assay. Results indicate that it possesses notable antioxidant activity, which may contribute to its anticancer effects by mitigating oxidative stress in cells .

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that this compound may also interact with enzymes, potentially modulating biochemical pathways relevant to disease processes.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Receptors : The presence of functional groups such as methoxy enhances binding affinity to various biological targets, including receptors involved in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may reduce ROS levels in cells, thereby protecting against oxidative damage and influencing cell survival pathways.

- Nucleophilic Substitution Reactions : The electrophilic nature of the compound allows it to undergo nucleophilic substitution reactions, interacting with cellular macromolecules such as proteins and nucleic acids, which can lead to alterations in cellular functions .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Q & A

Q. Methodology :

- SAR Analysis : Correlate logP and polar surface area (PSA) with activity .

What strategies mitigate cytotoxicity in therapeutic applications?

Q. Advanced Research Focus

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to reduce off-target effects.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance tumor targeting .

Q. Validation :

- In Vivo Models : Use xenograft mice to assess tumor suppression vs. hepatotoxicity.

- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) in cancer vs. normal cells.

How can spectroscopic data resolve ambiguities in structural characterization?

Q. Basic Research Focus

- NMR :

- <sup>1</sup>H NMR : Methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm).

- <sup>13</sup>C NMR : Carbonyl signal at ~δ 205 ppm.

- IR : Strong C=O stretch at ~1680 cm⁻¹.

Advanced Consideration :

DFT Calculations (e.g., Gaussian 16) predict vibrational frequencies and chemical shifts, cross-validated with experimental data to confirm regiochemistry .

What are the challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression.

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.